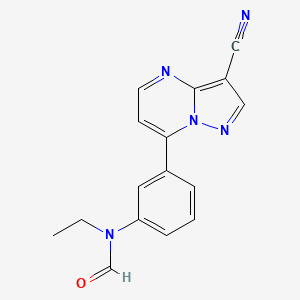

2-N,5-dimethylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

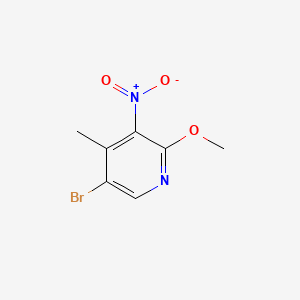

“2-N,5-dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 155790-13-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is N2,5-dimethyl-2,3-pyridinediamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests potential reactivity for “this compound”.

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 137.18 . The physical form of the compound is a powder .

Applications De Recherche Scientifique

Synthesis and Polymer Applications

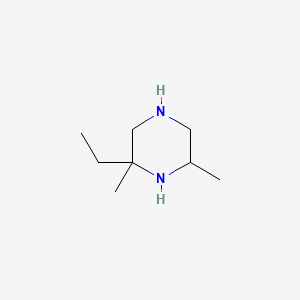

Hexahydropyrimidines Synthesis

A study highlighted the synthesis of novel hexahydropyrimidine derivatives through a one-pot condensation reaction, which involved 2,2-dimethylpropane-1,3-diamine and di(pyridin-2-yl)methanone. This process yielded hexahydropyrimidines, which are present in several natural products and pharmaceutical agents with diverse pharmacological activities. These compounds find applications as anti-inflammatory and analgesic agents, fungicides, antibacterials, and antivirals. Hexahydropyrimidines are also utilized as stabilizers in polymers and as protective groups in organic synthesis due to their facile cleavage under mild acidic conditions. They form good polydentate nitrogen donor complexes, coordinating transition metal ions in various coordination modes (Abu-Obaid et al., 2014).

Fluorinated Polyimides Synthesis

Novel diamine monomers, including derivatives similar to 2-N,5-dimethylpyridine-2,3-diamine, were synthesized to produce fluorinated polyimides. These polyimides exhibited significant solubility in organic solvents and formed films with low water absorption rates, low dielectric constants, and high thermal stability. Such properties make these polyimides suitable for electronic and aerospace applications due to their excellent thermal stability and electrical insulating properties (Madhra et al., 2002).

Coordination Chemistry and Material Science

Photoluminescence in Copper(I) Iodide Complexes

The study on low-dimensional copper(I) iodide complexes with azaaromatic ligands, including this compound derivatives, revealed tunable photoluminescent properties. These properties depend on the energy level of the π* orbital of the azaaromatic compounds, indicating potential applications in light-emitting devices and sensors due to their efficient blue, green, and orange emissions based on the halide-to-ligand charge-transfer mechanism (Kitada & Ishida, 2014).

Nickel(II) and Copper(II) Complexes

The synthesis of nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands, derived from condensation reactions involving derivatives of this compound, was studied. These complexes demonstrated the potential for isomerism, indicating their utility in exploring the structural aspects of coordination chemistry and their possible applications in catalysis and material science due to their unique coordination environments (Chattopadhyay et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-N,5-dimethylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJPVEHDCSHTCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299749 |

Source

|

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155790-13-9 |

Source

|

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)